2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine
CAS No.:
Cat. No.: VC18205451
Molecular Formula: C10H13ClFNO
Molecular Weight: 217.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13ClFNO |
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Molecular Weight | 217.67 g/mol |
IUPAC Name | 2-(2-chloro-4-fluorophenyl)-2-methoxypropan-1-amine |
Standard InChI | InChI=1S/C10H13ClFNO/c1-10(6-13,14-2)8-4-3-7(12)5-9(8)11/h3-5H,6,13H2,1-2H3 |
Standard InChI Key | VDMIAQWRYFAOBJ-UHFFFAOYSA-N |
Canonical SMILES | CC(CN)(C1=C(C=C(C=C1)F)Cl)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine features a propan-1-amine chain substituted with methoxy and 2-chloro-4-fluorophenyl groups. The chloro and fluoro substituents on the aromatic ring enhance its electron-withdrawing properties, influencing reactivity in substitution reactions .
Table 1: Key Molecular Properties
Spectroscopic Characterization
While experimental spectral data for this compound is scarce, analogous amines exhibit distinct NMR and IR signatures. For example:
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NMR: Aromatic protons resonate at δ 7.2–7.5 ppm, methoxy groups at δ 3.3 ppm, and amine protons at δ 1.5–2.0 ppm.
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IR Spectroscopy: N-H stretches (~3300 cm) and C-F/C-Cl vibrations (650–800 cm) are expected.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine likely involves reductive amination or nucleophilic substitution. A plausible route includes:
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Benzylation: Reacting 2-chloro-4-fluorobenzyl chloride with 2-methoxypropan-1-amine under basic conditions (e.g., ).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield Optimization |
---|---|---|
Benzylation | , DMF, 80°C | Slow addition of benzyl chloride |
Workup | Aqueous extraction | pH adjustment to 8–9 |
Purification | Silica gel chromatography | Gradient elution |
Industrial Scalability
Physicochemical Properties
Stability and Solubility
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Stability: The compound is stable under inert atmospheres but may degrade upon prolonged exposure to moisture or light .
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Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol.
Application | Mechanism | Supporting Evidence |
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Antimicrobial | Disruption of cell membranes | Analog studies |
Enzyme Inhibition | Competitive binding | Kinase assay data |
Comparative Analysis with Structural Analogs
Functional Group Variations
Replacing the methoxy group with ethoxy or altering halogen positions (e.g., 3-chloro-5-fluoro) modulates electronic effects and bioactivity .
Table 4: Analog Comparison
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve efficiency.
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Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
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Computational Modeling: Predict binding affinities for target enzymes using DFT calculations.
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